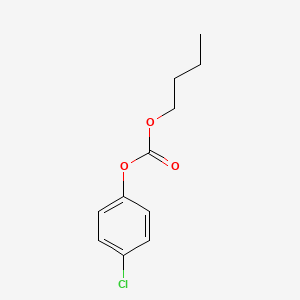
Butyl (4-chlorophenyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (4-chlorophenyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a butyl group and a 4-chlorophenyl group attached to a carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl (4-chlorophenyl) carbonate typically involves the reaction of 4-chlorophenol with butyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
4-chlorophenol+butyl chloroformate→butyl (4-chlorophenyl) carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (4-chlorophenyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: The carbonate ester can be hydrolyzed to yield 4-chlorophenol and butanol.
Transesterification: The carbonate group can be exchanged with another alcohol to form different carbonate esters.
Nucleophilic Substitution: The 4-chlorophenyl group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.
Transesterification: Requires an alcohol and a catalyst such as an acid or base.
Nucleophilic Substitution: Involves nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Hydrolysis: 4-chlorophenol and butanol.
Transesterification: Various carbonate esters depending on the alcohol used.
Nucleophilic Substitution: Substituted phenyl carbonates.
Applications De Recherche Scientifique
Butyl (4-chlorophenyl) carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonate esters.
Biology: Investigated for its potential as a protecting group for phenols in biochemical studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of butyl (4-chlorophenyl) carbonate involves the reactivity of the carbonate ester group. The compound can undergo nucleophilic attack, leading to the cleavage of the carbonate bond and the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (4-chlorophenyl) carbonate
- Ethyl (4-chlorophenyl) carbonate
- Propyl (4-chlorophenyl) carbonate
Comparison
Butyl (4-chlorophenyl) carbonate is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl analogs
Propriétés
Numéro CAS |
1847-76-3 |
|---|---|
Formule moléculaire |
C11H13ClO3 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
butyl (4-chlorophenyl) carbonate |
InChI |
InChI=1S/C11H13ClO3/c1-2-3-8-14-11(13)15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 |
Clé InChI |
FUBRDBALXONBRA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)
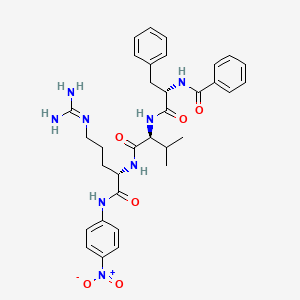
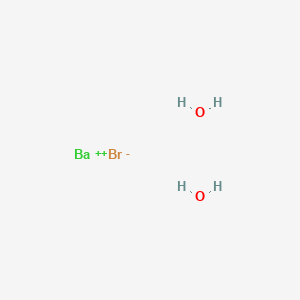
![4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14757806.png)
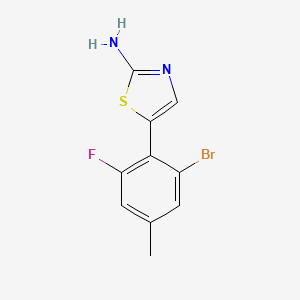
![5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B14757829.png)
![2-(4-ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B14757835.png)
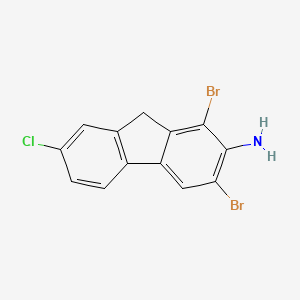
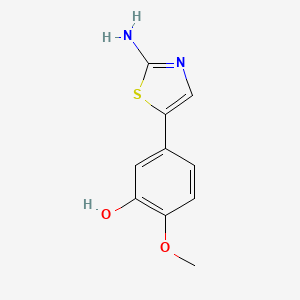
![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
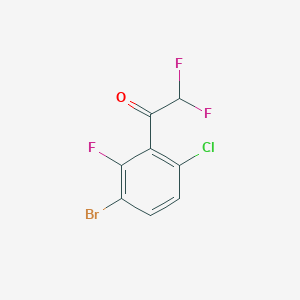
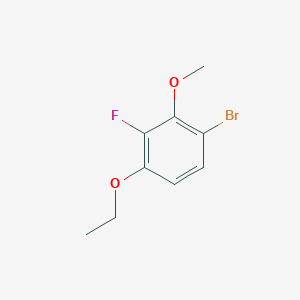
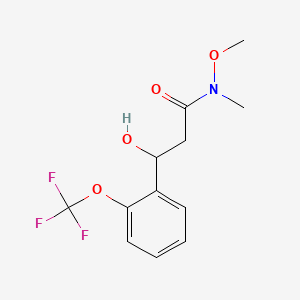
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
